ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is a complex organic compound with notable applications in various fields such as chemistry, biology, and medicine. Its intricate structure allows it to participate in multiple chemical reactions, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate typically involves multiple steps:
Step 1: Preparation of 2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazine through the reaction of 2-aminothiazine with methyl isocyanate.
Step 2: Formation of the intermediate benzoate ester via esterification.
Step 3: Coupling of the intermediate with the prepared thiazine derivative under specific conditions involving catalysts such as N,N'-dicyclohexylcarbodiimide (DCC) and solvents like dichloromethane.
Industrial Production Methods: On an industrial scale, these reactions are typically optimized for yield and purity. Continuous flow reactors and automated synthesis platforms can be used to streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions under the influence of strong oxidizing agents like potassium permanganate, yielding corresponding oxidized products.
Reduction: Reduction with agents such as lithium aluminum hydride may lead to the reduction of specific functional groups within the compound.
Substitution: Various substitution reactions, especially nucleophilic substitutions, can occur at different sites of the compound due to its multiple functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines under suitable conditions, often involving the use of a catalyst or a base.
Major Products Formed: The reaction products depend on the specific reagent and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction might lead to alcohol derivatives.
Scientific Research Applications
Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate finds applications in various fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: May serve as an intermediate in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. Its unique structure allows it to bind to specific sites, modulating their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and subsequent signal transduction cascades.
Comparison with Similar Compounds
Similar compounds include:
Ethyl 4-aminobenzoate: Shares structural similarity but lacks the thiazine derivative, leading to different reactivity and applications.
Ethyl 4-({[2-(ethylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate: Similar but with an ethyl group instead of a methyl group, which can affect its chemical properties and biological activity.
Uniqueness: Ethyl 4-({[2-(methylamino)-4-oxo-5,6-dihydro-4H-1,3-thiazin-6-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, allowing for versatile reactivity and a wide range of applications across different scientific disciplines.
There you go! Anything you’re curious about within these sections?
Properties
IUPAC Name |
ethyl 4-[(2-methylimino-4-oxo-1,3-thiazinane-6-carbonyl)amino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c1-3-22-14(21)9-4-6-10(7-5-9)17-13(20)11-8-12(19)18-15(16-2)23-11/h4-7,11H,3,8H2,1-2H3,(H,17,20)(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIOFZRPYTNJKHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NC)S2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.